3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one
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Overview
Description
3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyridopyrimidine moiety, which is known for its significant biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step reactions. One common method includes the condensation of pyridopyrimidine derivatives with pyrrolidine and oxazolidinone under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory properties.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with significant biological activity.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, known for their diverse biological activities
Uniqueness
What sets 3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one apart is its unique combination of the pyridopyrimidine moiety with pyrrolidine and oxazolidinone. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(1-pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14-19(5-6-21-14)10-2-4-18(8-10)13-11-1-3-15-7-12(11)16-9-17-13/h1,3,7,9-10H,2,4-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXQKXFOVWPYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=NC4=C3C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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